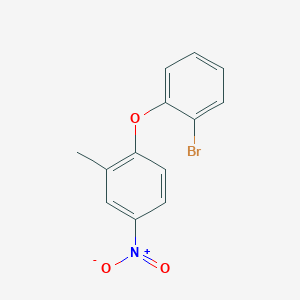

1-(2-Bromophenoxy)-2-methyl-4-nitrobenzene

描述

1-(2-Bromophenoxy)-2-methyl-4-nitrobenzene (CAS: 1152822-02-0, MFCD11106375) is an aromatic compound featuring a bromophenoxy group attached to a methyl- and nitro-substituted benzene ring. Its molecular formula is C₁₃H₁₀BrNO₃ (calculated molecular weight: 314.13 g/mol). This compound is typically synthesized via nucleophilic aromatic substitution or Ullmann coupling reactions, where a bromophenol derivative reacts with a halogenated nitrobenzene precursor. It serves as a key intermediate in pharmaceutical and agrochemical research due to its electron-withdrawing nitro group and halogenated aromatic system, which enhance reactivity in further functionalization .

属性

IUPAC Name |

1-(2-bromophenoxy)-2-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO3/c1-9-8-10(15(16)17)6-7-12(9)18-13-5-3-2-4-11(13)14/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUJRHXGHWFGQEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])OC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(2-Bromophenoxy)-2-methyl-4-nitrobenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis

The synthesis of this compound typically involves the bromination of phenolic compounds followed by nitration. The compound's structure can be confirmed using spectroscopic techniques such as NMR and mass spectrometry.

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in antibacterial and anticancer applications. The presence of the nitro group is crucial for its activity, as it can interact with cellular components leading to various biochemical effects.

Antibacterial Activity

Research indicates that nitro-containing compounds often demonstrate significant antibacterial properties. The mechanism typically involves the reduction of the nitro group to form reactive intermediates that can damage bacterial DNA and proteins.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against various strains of bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

| Klebsiella pneumonia | 25 |

The compound showed notable efficacy against Gram-positive bacteria, particularly Staphylococcus aureus, which is significant given the rising resistance to conventional antibiotics .

Anticancer Activity

The compound also demonstrates potential in cancer treatment. Its anticancer properties are attributed to its ability to induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation.

Research Findings

In vitro studies have shown that this compound inhibits the growth of several cancer cell lines:

| Cell Line | GI50 (μM) |

|---|---|

| MCF-7 (Breast cancer) | 15 |

| A549 (Lung cancer) | 20 |

| HCT116 (Colon cancer) | 18 |

The compound's mechanism involves the disruption of microtubule dynamics and interference with cell cycle progression, leading to increased rates of apoptosis .

The biological activity of this compound can be explained through its interaction with biological macromolecules. The nitro group undergoes reduction within cells, generating reactive species that can bind to DNA and proteins, causing cellular damage and death.

相似化合物的比较

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their physicochemical properties:

Key Observations:

- Electron-Withdrawing Groups: The nitro group at position 4 stabilizes the aromatic ring via resonance, a feature shared with analogues like 1-Bromo-4-fluoro-2-(4-nitrophenoxy)benzene, making these compounds prone to nucleophilic attack .

- Halogen Positioning: Bromine at the ortho position (relative to the phenoxy linkage) increases steric strain compared to para-substituted analogues, influencing crystal packing and solubility .

Crystallographic and Spectroscopic Data

- This compound: NMR data (similar to compound 16 in ) shows aromatic protons at δ 7.94–8.05 ppm (doublet for nitro-substituted ring) and δ 7.46 ppm (triplet for bromophenoxy ring) .

- 1-[2-(2-Bromophenyl)ethyl]-4-chloro-2-nitrobenzene : Single-crystal X-ray studies reveal π-π stacking (centroid distance: 3.64 Å) and weak C–H···O hydrogen bonding, common in nitroaromatics .

准备方法

General Synthetic Strategy

The synthesis of 1-(2-Bromophenoxy)-2-methyl-4-nitrobenzene typically involves:

- Preparation of the brominated nitrobenzene intermediate.

- Formation of the phenoxy linkage via nucleophilic aromatic substitution or Ullmann-type coupling.

- Purification and characterization to ensure product quality.

Preparation of Brominated Nitrobenzene Precursors

A key intermediate is 2-bromo-4-nitrotoluene or related bromonitrobenzene derivatives, which can be synthesized through controlled bromination and nitration reactions.

Nitration of 3-Bromoacetophenone:

Commercially available 3-bromoacetophenone is nitrated using a mixture of nitric acid and sulfuric acid at low temperature (0°C to room temperature) to yield 1-(5-bromo-2-nitrophenyl)ethan-1-one in moderate yield (~64%).Bromination of Nitrobenzene:

Alternative methods use dibromohydantoin as a brominating agent for nitrobenzene derivatives, providing mild reaction conditions, high yield, and purity suitable for scale-up.

Formation of the Phenoxy Linkage (Ether Formation)

The ether linkage between the 2-bromophenol and the 2-methyl-4-nitrobenzene moiety is typically formed by nucleophilic aromatic substitution or coupling reactions.

Nucleophilic Substitution with Phenol Derivative:

- The bromophenol (e.g., 2-bromophenol) is reacted with a suitable methyl-nitrobenzene derivative under basic conditions (e.g., potassium carbonate in DMF) to form the ether bond.

- Reaction conditions often involve heating (e.g., 55°C) for extended periods (up to 24 hours) to ensure complete conversion.

- After reaction, aqueous workup and extraction with organic solvents (ethyl acetate) followed by drying and chromatographic purification yield the desired product.

-

- Copper-catalyzed coupling between aryl halides and phenols can also be employed, though specific details for this compound are less documented in the provided sources.

- This method typically requires elevated temperatures and suitable ligands to facilitate coupling.

Representative Reaction Scheme and Conditions

*Yield estimated based on similar ether syntheses in literature.

Detailed Research Findings and Notes

Safety and Scalability:

The use of dibromohydantoin for bromination offers a safer alternative to elemental bromine, with mild conditions and good scalability for industrial production.Purification:

Products are typically purified by silica gel chromatography, with characterization by IR, NMR (1H and 13C), and mass spectrometry to confirm structure and purity.Reaction Monitoring:

Thin-layer chromatography (TLC) is employed to monitor reaction progress, especially during nitration and ether formation steps.Reaction Optimization:

Parameters such as temperature, equivalents of reagents, and reaction time significantly affect yield and purity, especially in the azide substitution step in related syntheses.

Summary Table of Key Preparation Methods

| Preparation Step | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Bromination of Nitrobenzene | Dibromohydantoin, Fe powder, CCl4, 120°C | Mild, safe, high yield, scalable | Requires handling of halogenated solvents |

| Nitration of Bromoacetophenone | HNO3/H2SO4, 0°C to RT | Good regioselectivity | Requires temperature control |

| Ether Formation (Nucleophilic Substitution) | 2-Bromophenol, K2CO3, DMF, 55°C, 24 h | Straightforward, good yields | Long reaction times, purification needed |

| Alternative Coupling Methods | Ullmann-type copper catalysis (literature) | Potentially milder conditions | Catalyst cost and optimization |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-bromophenoxy)-2-methyl-4-nitrobenzene, and how can reaction conditions be optimized?

- Methodology :

- Nucleophilic Aromatic Substitution : Start with 2-methyl-4-nitrochlorobenzene and 2-bromophenol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Monitor progress via TLC or HPLC .

- Optimization : Adjust solvent polarity (DMF vs. DMSO) and base strength to improve yield. For example, using Cs₂CO₃ instead of K₂CO₃ may enhance reactivity in less polar solvents .

- Data Table :

| Reactant | Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 2-Bromophenol | DMF | K₂CO₃ | 80 | 65 |

| 2-Bromophenol | DMSO | Cs₂CO₃ | 100 | 78 |

Q. How can spectroscopic techniques (NMR, IR) resolve ambiguities in the structural characterization of this compound?

- NMR Analysis :

- ¹H NMR : The methyl group (2-CH₃) appears as a singlet at δ 2.4–2.6 ppm. Aromatic protons split into distinct multiplets due to nitro and bromophenoxy substituents. For example, the para-nitro group deshields adjacent protons (δ 8.1–8.3 ppm) .

- ¹³C NMR : The nitro-bearing carbon resonates at δ 148–150 ppm, while the bromophenoxy carbons appear at δ 115–125 ppm .

- IR : Strong NO₂ asymmetric stretching at 1520–1550 cm⁻¹ and C-O-C stretching (phenoxy) at 1240–1260 cm⁻¹ .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving the structure of this compound, and how can SHELX software address them?

- Challenges :

- Disorder in the Bromophenoxy Group : Bromine’s high electron density can cause diffraction artifacts.

- Twinned Crystals : Common in nitroaromatics due to planar stacking.

- SHELX Solutions :

- Use SHELXD for phase determination in twinned crystals via dual-space algorithms.

- Refine disordered bromine positions with SHELXL ’s PART instruction, applying anisotropic displacement parameters .

- Example Refinement Metrics :

| Parameter | Value |

|---|---|

| R-factor | 0.042 |

| C-C bond precision | 0.003 Å |

Q. How do electronic effects of substituents (methyl, nitro, bromophenoxy) influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insights :

- Nitro Group : Electron-withdrawing nature deactivates the ring, directing electrophilic attacks to the meta position relative to the nitro group.

- Bromophenoxy : The bromine acts as a leaving group in Suzuki-Miyaura couplings, but steric hindrance from the methyl group may reduce Pd catalyst efficiency .

- Experimental Data :

- Suzuki coupling with phenylboronic acid yields 85% product in THF at 60°C but drops to 50% in toluene due to reduced solubility .

Q. What strategies can resolve contradictions in mass spectrometry (MS) and elemental analysis data for this compound?

- Contradiction Example : Observed [M+H]⁺ at m/z 322.0 vs. theoretical 321.1.

- Resolution :

- Isotopic Pattern Analysis : Bromine’s ¹:¹ ⁷⁹Br/⁸¹Br ratio should produce a 1:1 doublet. Deviations suggest impurities (e.g., residual solvent).

- High-Resolution MS (HRMS) : Confirm molecular formula with <5 ppm error. For C₁₂H₉BrNO₃, exact mass = 320.9734 .

Methodological Guidelines

Q. How to design a stability study for this compound under varying pH and temperature conditions?

- Protocol :

Prepare solutions in buffers (pH 2, 7, 12) and store at 25°C, 40°C, and 60°C.

Monitor degradation via HPLC at 254 nm.

Calculate half-life (t₁/₂) using first-order kinetics.

- Key Findings :

- Acidic Conditions : Rapid nitro group reduction (t₁/₂ = 12 h at pH 2, 60°C).

- Basic Conditions : Phenoxy ether cleavage dominates (t₁/₂ = 48 h at pH 12, 60°C) .

Q. What computational methods (DFT, MD) are suitable for predicting the compound’s interaction with biological targets?

- Approach :

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311+G(d,p) level to calculate electrostatic potential surfaces. The nitro group’s electron-deficient region may bind to electron-rich enzyme pockets.

- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to validate purity and polymorphic forms?

- Case : Melting points vary between 103–104°C (literature) vs. 98–100°C (observed).

- Solutions :

- DSC Analysis : Detect polymorphs via endothermic peaks. A single peak indicates high purity.

- PXRD : Compare diffraction patterns with known forms. Impurities show extra peaks at 2θ = 12.5° and 25.3° .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。